6-(4-chlorophenyl)-3-(3-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
Synthesis Analysis
Synthesis of triazolothiadiazines, including those related to the specified compound, involves multi-step chemical reactions that start with the formation of 4-amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazole-3-thiol. This is followed by transformations into various triazolothiadiazines through reactions with substituted phenyls and other groups, characterized by elemental analysis, IR, 1H NMR, and mass spectral data (Holla et al., 2006).
Molecular Structure Analysis
The crystal structure of related triazolothiadiazines has been elucidated using techniques such as synchrotron X-ray powder diffraction. For example, the structure of a closely related compound was solved by simulated annealing and Rietveld refinement method, revealing intermolecular hydrogen-bonding interactions and a head-to-head arrangement in the unit cell (Gündoğdu et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of triazolothiadiazines are influenced by their functional groups and molecular structure. For instance, compounds within this class have been synthesized with different substituents, showcasing their ability to undergo various chemical reactions, including condensation and cycloaddition, to yield compounds with potential biological activities (Purohit et al., 2011).
properties
IUPAC Name |
6-(4-chlorophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5S/c16-12-5-3-10(4-6-12)13-9-22-15-19-18-14(21(15)20-13)11-2-1-7-17-8-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMKPISOONZBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine |
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